molecular formula C18H28N2S B4543744 N-cyclohexyl-N'-[1-(4-propylphenyl)ethyl]thiourea

N-cyclohexyl-N'-[1-(4-propylphenyl)ethyl]thiourea

Cat. No. B4543744
M. Wt: 304.5 g/mol
InChI Key: ANQGVGTXLLOAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including N-cyclohexyl-N'-[1-(4-propylphenyl)ethyl]thiourea, typically involves the reaction of isothiocyanates with amines. A related process was described in the synthesis of various thiourea derivatives through reactions involving picolyl and methoxyphenyl isothiocyanates with picolylamine, resulting in compounds with strong hydrogen bonding interactions and specific structural characteristics (Tadjarodi et al., 2007).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by hydrogen bonding and specific spatial arrangements. For example, a study on a copper(II) complex of thiourea derivatives revealed a centrosymmetric dimer formation through hydrogen bonding, highlighting the importance of N-H and S-H interactions in determining the molecular and crystal structure of such compounds (Tadjarodi et al., 2007).

Chemical Reactions and Properties

Thioureas participate in various chemical reactions, owing to their reactive thiocarbonyl group. They can undergo cyclocondensation reactions to form heterocyclic compounds, as demonstrated in the base-catalyzed cyclocondensation of cyclohexanones with thiourea, leading to the formation of octahydrobenzo[d]pyrimidine-2-thiones (Pal et al., 2010).

Physical Properties Analysis

The physical properties of thioureas, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and intermolecular interactions. The crystallographic analysis of thiourea derivatives often reveals centrosymmetric dimers and specific hydrogen bonding patterns that affect their physical characteristics (Salam et al., 2011).

Chemical Properties Analysis

The chemical behavior of thioureas is marked by their reactivity towards electrophiles, nucleophiles, and their ability to form complexes with metals. These compounds exhibit a wide range of chemical properties, including acid-base behavior, redox reactions, and participation in coordination chemistry as ligands to form complexes with transition metals, as seen in their use to synthesize copper(II) complexes (Tadjarodi et al., 2007).

properties

IUPAC Name

1-cyclohexyl-3-[1-(4-propylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2S/c1-3-7-15-10-12-16(13-11-15)14(2)19-18(21)20-17-8-5-4-6-9-17/h10-14,17H,3-9H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQGVGTXLLOAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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